REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.[CH3:11][C@H:12](O)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[F:10][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[C:6]([F:8])[C:5]=1[O:9][CH:12]([CH3:11])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)O)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[C@@H](CCCCCC)O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
CUSTOM
|
Details
|
did not exceed 45° C
|
Type
|
STIRRING
|
Details
|
The reaction solution was subsequently stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was purified in a mixture of chlorobutane and heptane in the ratio 1:1 over 2 l of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1OC(CCCCCC)C)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |